molecular formula C8H4BrF2N B2849357 6-Bromo-5,7-difluoro-1H-indole CAS No. 2219407-58-4

6-Bromo-5,7-difluoro-1H-indole

Cat. No.: B2849357
CAS No.: 2219407-58-4
M. Wt: 232.028
InChI Key: NISMXLKRCLGJKH-UHFFFAOYSA-N
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Description

6-Bromo-5,7-difluoro-1H-indole (C₈H₄BrF₂N, molecular weight: 231.03 g/mol) is a halogenated indole derivative characterized by bromine and fluorine substituents at positions 5, 6, and 7 of the indole scaffold (Figure 1). Its SMILES notation is C1=CNC2=C(C(=C(C=C21)F)Br)F, and its InChIKey is NISMXLKRCLGJKH-UHFFFAOYSA-N . The compound exhibits distinct physicochemical properties, including a predicted collision cross-section (CCS) of 146.4 Ų for the [M+H]+ adduct, which is critical for mass spectrometry-based identification .

Properties

IUPAC Name

6-bromo-5,7-difluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-5(10)3-4-1-2-12-8(4)7(6)11/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISMXLKRCLGJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-difluoro-1H-indole typically involves the halogenation of a pre-existing indole structure. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the indole ring. For instance, starting with 5,7-difluoroindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-difluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents
Indole derivatives, including 6-bromo-5,7-difluoro-1H-indole, have been investigated for their potential as antiviral agents. A review highlighted various indole compounds that exhibit antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . Specifically, indole-based inhibitors have shown promise in targeting viral polymerases, with modifications enhancing their efficacy and pharmacokinetic profiles.

Anticancer Activity
The indole scaffold is prevalent in numerous anticancer drugs. Research indicates that derivatives of indole can inhibit key proteins involved in cancer cell proliferation . For instance, compounds derived from indoles have demonstrated potent activity against various cancer cell lines, exhibiting significant cytotoxic effects and the ability to induce apoptosis . The incorporation of bromine and fluorine atoms into the indole structure may enhance these biological activities due to increased lipophilicity and improved receptor interactions.

Synthetic Applications

Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitutions . The compound's reactivity allows for the development of new derivatives that may possess enhanced biological activities or novel properties.

Case Study: Synthesis of Derivatives
A patent describes a method for synthesizing derivatives of 6-bromoindole that involves multiple reaction steps including Friedel-Crafts reactions, amidation, and protective group strategies . This method illustrates how this compound can be transformed into various functionalized products that may exhibit desirable pharmacological properties.

Table 1: Biological Activities of Indole Derivatives

Compound NameActivity TypeTargetIC50 Value (nM)Reference
BILB-1941AntiviralHCV NS5B Polymerase3
BMS-378806AntiviralHIV gp120/CD4 InteractionNot specified
Compound 15AnticancerEGFR32

Table 2: Synthetic Methods for Indole Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
Friedel-Crafts ReactionAluminum chloride in methylene dichlorideHigh
AmidationAmmoniacal liquor with waterModerate
ReductionLithium aluminum hydrideHigh

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-difluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby influencing various cellular processes .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula MW (g/mol) Substituent Positions Key Features Source
6-Bromo-5,7-difluoro-1H-indole C₈H₄BrF₂N 231.03 Br (6), F (5,7) High polarity, CCS = 146.4 Ų
4-Bromo-5,7-difluoro-1H-indole C₈H₄BrF₂N 232.02 Br (4), F (5,7) Positional isomer
6-Bromo-4-fluoro-1H-indole C₈H₅BrFN 214.03 Br (6), F (4) Lipophilic (XLogP3 = 2.8)
7-Chloro-5-fluoro-1H-indole C₈H₅ClFN 185.61 Cl (7), F (5) Lower steric hindrance

Table 2: Predicted Physicochemical Properties

Compound Name Predicted CCS [M+H]+ (Ų) Solubility (Inferred) Reactivity Insights
This compound 146.4 Moderate in polar solvents High electrophilic substitution potential
5,7-Difluoro-1H-indole N/A High in DMSO Limited cross-coupling utility
6-Bromo-4-fluoro-1H-indole N/A High in chloroform Favors nucleophilic aromatic substitution

Research and Application Insights

  • Synthetic Utility: Bromine at position 6 in this compound makes it a candidate for palladium-catalyzed cross-coupling reactions, unlike non-brominated analogs .
  • Analytical Challenges : The compound’s collision cross-section data aids in distinguishing it from isomers in mass spectrometry workflows, critical for quality control in pharmaceutical synthesis .

Biological Activity

6-Bromo-5,7-difluoro-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions
this compound interacts with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The compound's structure allows it to bind with high affinity to multiple targets, influencing various biochemical pathways related to disease processes. Notably, indole derivatives are known for their antiviral, anticancer, anti-inflammatory, and antimicrobial activities .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication. For instance, compounds related to indoles have been developed as inhibitors of hepatitis C virus (HCV) polymerase .
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that related indole compounds displayed significant activity against human myeloid leukemia and hepatocellular carcinoma cells .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity : Indole derivatives are recognized for their broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .

This compound exhibits several important biochemical properties:

PropertyDescription
Solubility Varies with solvent; generally moderate solubility
Reactivity Undergoes substitution and coupling reactions
Stability Stable under standard laboratory conditions
Binding Affinity High affinity for multiple biological targets

The presence of bromine and fluorine atoms enhances its reactivity and binding capabilities, which are crucial for its biological activity .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of indole derivatives, this compound was tested against HCV. Results showed that it inhibited viral replication effectively in vitro, making it a candidate for further development as an antiviral agent .

Case Study 2: Anticancer Activity

A minilibrary of 6-bromo derivatives was synthesized and evaluated for anticancer activity. The study revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, supporting the therapeutic potential of halogenated indoles in oncology .

Research Applications

This compound serves as a valuable building block in medicinal chemistry. Its applications include:

  • Drug Development : Used in the synthesis of novel pharmaceutical agents targeting cancer and viral infections.
  • Material Science : Employed in the design of organic semiconductors due to its unique electronic properties.
  • Biological Studies : Investigated as an enzyme inhibitor and receptor modulator to elucidate biological pathways .

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